2-[(2-bromophenyl)methyl]propanedioic Acid
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Overview
Description
2-[(2-bromophenyl)methyl]propanedioic Acid is an organic compound with the molecular formula C10H9BrO4 It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-bromophenyl)methyl]propanedioic Acid typically involves the bromination of benzyl derivatives followed by the introduction of the propanedioic acid group. One common method involves the reaction of 2-bromobenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product after hydrolysis and decarboxylation steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-bromophenyl)methyl]propanedioic Acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a benzyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Scientific Research Applications
2-[(2-bromophenyl)methyl]propanedioic Acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)methyl]propanedioic Acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in enhancing the compound’s binding affinity and selectivity towards its target. The propanedioic acid moiety can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
- 2-[(2-chlorophenyl)methyl]propanedioic Acid
- 2-[(2-fluorophenyl)methyl]propanedioic Acid
- 2-[(2-iodophenyl)methyl]propanedioic Acid
Comparison:
- Uniqueness: The presence of the bromine atom in 2-[(2-bromophenyl)methyl]propanedioic Acid imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s chemical behavior and interactions with biological targets.
- Reactivity: Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making this compound a versatile intermediate in organic synthesis.
- Applications: While all these compounds can be used in similar applications, the specific choice depends on the desired properties and reactivity for a given application.
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]propanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15/h1-4,7H,5H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBDMWPFZZEHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442534 |
Source
|
Record name | 2-[(2-bromophenyl)methyl]propanedioic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58380-12-4 |
Source
|
Record name | 2-[(2-bromophenyl)methyl]propanedioic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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